
Almotriptan malate
概要
説明
アルモトリプタンは、主に片頭痛の治療に使用されるトリプタン系薬剤です。 アルモトリプタンは、アルミリャールによって発見され開発され、1992年に特許を取得し、2000年に医療用として承認されました 。 アルモトリプタンは、オーラを伴う場合も伴わない場合も、片頭痛発作の急性頭痛期を軽減する高い有効性で知られています .
準備方法
合成経路と反応条件
アルモトリプタンは、一連の化学反応によって合成することができます。 一般的な方法の1つは、アミン-アルデヒド縮合とフリーデル・クラフツアシル化によるものです 。 このプロセスには、通常、次の手順が含まれます。
アミン-アルデヒド縮合: この手順では、アミンとアルデヒドを反応させてイミンを生成します。
フリーデル・クラフツアシル化: 次に、イミンをフリーデル・クラフツアシル化に付してスルホニル基を導入します。
工業生産方法
アルモトリプタンの工業生産には、高い収率と純度を確保するために合成経路を最適化することが含まれます。 このプロセスには、通常、再結晶やカラムクロマトグラフィーなどの精製手順が含まれ、目的の生成物を単離します .
化学反応解析
反応の種類
アルモトリプタンは、次のものを含むさまざまな化学反応を起こします。
酸化: アルモトリプタンは、酸化されてスルホキシドやスルホンを生成することができます。
還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。
置換: 置換反応は、インドール環またはスルホニル基で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤。
主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、およびアルモトリプタンのさまざまな置換誘導体があります .
科学研究への応用
アルモトリプタンは、次のような幅広い科学研究の用途があります。
化学: トリプタンとその誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: セロトニン受容体への影響と神経伝達における役割について調査されています。
化学反応の分析
Types of Reactions
Almotriptan undergoes various chemical reactions, including:
Oxidation: Almotriptan can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the indole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of almotriptan .
科学的研究の応用
Clinical Efficacy in Migraine Treatment
Almotriptan malate has been extensively studied for its effectiveness in alleviating moderate to severe migraines. Key findings from clinical trials include:
- Efficacy Rates : In a study comparing almotriptan (12.5 mg) with sumatriptan (50 mg), both medications provided similar rates of headache relief at 2 hours (58% for almotriptan vs. 57.3% for sumatriptan). However, sumatriptan showed a higher rate of headache freedom (24.6% vs. 17.9%) .
- Sustained Pain-Free Rates : Almotriptan has demonstrated superior sustained pain-free rates and lower adverse event rates compared to other triptans, making it a favorable option for patients .
- Early Treatment Efficacy : A study highlighted that administering almotriptan within one hour of migraine onset resulted in significantly higher pain-free rates compared to delayed treatment .
Emerging Formulations
Recent research has focused on developing new formulations of this compound to enhance its pharmacokinetic properties:
- Intranasal Formulation : A novel intranasal formulation has been developed that potentially offers quicker relief than oral tablets. This formulation showed a nearly five-fold reduction in time to maximum concentration and a seven-fold increase in bioavailability compared to traditional oral administration .
- Pharmacokinetic Studies : These studies have indicated that the new formulation could provide rapid onset of action, which is critical for acute migraine relief .
Comparative Studies with Other Treatments
This compound has been compared with various other triptans and treatments for migraines:
Medication | Dosage | Pain Relief at 2 Hours | Headache Freedom | Adverse Events |
---|---|---|---|---|
Almotriptan | 12.5 mg | 56.8% | 17.9% | Low |
Sumatriptan | 50 mg | 63.7% | 24.6% | Higher than almotriptan |
Almotriptan (early use) | 12.5 mg | Higher rates when used early | Significant improvement | Comparable |
This table summarizes the comparative efficacy of almotriptan against sumatriptan and highlights the importance of timely administration in achieving optimal outcomes .
Case Studies and Patient Insights
Numerous case studies have documented patient experiences with this compound:
- Patient Satisfaction : Studies have indicated high levels of patient satisfaction due to the low incidence of adverse effects and effective pain management .
- Quality of Life Improvements : Patients reported significant improvements in quality of life metrics when treated with almotriptan, particularly when administered early during migraine onset .
作用機序
アルモトリプタンは、セロトニン5-HT1B受容体と5-HT1D受容体に高親和性で結合することによって効果を発揮します 。 この結合は、頭蓋内血管の血管収縮につながり、血流を再分配して片頭痛の症状を軽減します。 アルモトリプタンはまた、片頭痛に関連する痛み、吐き気、その他の症状を引き起こす特定の天然物質の放出を阻害します .
類似の化合物との比較
類似の化合物
- スマトリプタン
- リザトリプタン
- ゾルミトリプタン
- ナラトリプタン
比較
アルモトリプタンは、高いバイオアベイラビリティと好ましい副作用プロファイルにより、トリプタンの中で独特です 。 スマトリプタンと同様の有効性を持ちますが、副作用は少ないです 。 さらに、アルモトリプタンの薬物動態、例えば半減期や代謝は、多くの患者にとって好ましい選択肢となっています .
類似化合物との比較
Similar Compounds
Comparison
Almotriptan is unique among triptans due to its high bioavailability and favorable side effect profile . It has similar efficacy to sumatriptan but with fewer adverse effects . Additionally, almotriptan’s pharmacokinetic properties, such as its half-life and metabolism, make it a preferred choice for many patients .
生物活性
Almotriptan malate is a selective serotonin receptor agonist primarily used in the treatment of migraine. It acts predominantly on the 5-HT_1B and 5-HT_1D serotonin receptors, which play critical roles in the modulation of vascular tone and pain transmission associated with migraine attacks. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Almotriptan exhibits high affinity for the 5-HT_1B and 5-HT_1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action not only alleviates headache pain but also addresses associated symptoms such as nausea and photophobia. The selectivity of almotriptan for these receptors is significantly higher compared to other serotonin receptor subtypes, such as 5-HT_1A and 5-HT_7, which are less relevant to its therapeutic effects .
Table 1: Pharmacological Profile of this compound
Parameter | Value |
---|---|
Receptor Affinity | 5-HT_1B/1D |
Bioavailability | ~70% |
T_max (h) | 1.5–2.0 |
Half-life (h) | 3–5 |
Volume of Distribution (L) | ~195 |
Metabolism | MAO-A, CYP3A4, CYP2D6 |
Elimination Route | Renal (75%) |
Pharmacokinetics
Almotriptan is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 4 hours. The drug demonstrates a favorable bioavailability of approximately 70%, which is higher than many other triptans . Its half-life ranges from 3 to 5 hours, allowing for effective management of acute migraine attacks without prolonged systemic exposure.
The metabolism of almotriptan occurs primarily through oxidative pathways involving monoamine oxidase A and cytochrome P450 enzymes. The renal excretion accounts for about 75% of the drug's elimination, with a significant portion excreted unchanged in urine .
Clinical Efficacy
Several clinical studies have substantiated the efficacy of almotriptan in treating migraines. A notable randomized controlled trial compared almotriptan (12.5 mg) with sumatriptan (50 mg) and found that almotriptan provided comparable efficacy with a lower incidence of adverse effects . In women experiencing menstrually related migraines, almotriptan was significantly more effective than placebo, demonstrating consistent efficacy across multiple attacks .
Case Study: Efficacy in Menstrually Related Migraine
In a study involving women with menstrually related migraines (MRM), almotriptan was found to be significantly more effective than placebo. Patients reported reduced headache intensity and lower rates of nausea compared to those receiving placebo treatment. The results indicated that approximately 56.2% of patients were pain-free at two hours post-administration .
Safety Profile
The safety profile of almotriptan is generally favorable. In clinical trials, the overall incidence of adverse events was reported at approximately 11%, which is comparable to placebo levels . Common side effects include dizziness and fatigue; however, serious cardiovascular events were rare.
Adverse Events Comparison Table
Adverse Event | Almotriptan (%) | Sumatriptan (%) |
---|---|---|
Dizziness | 4 | 6 |
Fatigue | 3 | 4 |
Nausea | 2 | 3 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying the purity of Almotriptan Malate, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the standard method, using a C18 column and a mobile phase of methanol and phosphate buffer (pH 3.0). System suitability tests require a resolution ≥1.0 between related impurities (e.g., Compound C and D) and ≤5% RSD for replicate injections . Validation includes specificity, linearity (98–102% purity range), and accuracy via spike-recovery experiments .
Q. How can researchers design a cross-sectional study to evaluate this compound prescription patterns in migraine patients?
- Methodology : Use validated questionnaires administered by trained pharmacists to collect data on demographics, contraindications (e.g., cardiovascular risks), and treatment response. Ensure homogeneity in data collection via standardized training and test-based enrollment of surveyors. Analyze associations using logistic regression to adjust for covariates like age and comorbidities .
Q. What are the pharmacopeial standards for this compound impurities, and how are they quantified?
- Methodology : The United States Pharmacopeia (USP) specifies limits for impurities (e.g., ≤0.71% for Almotriptan N-dimer). Quantification involves comparing retention times and peak areas of sample solutions against reference standards in HPLC. Water content (Karl Fischer titration) and residual solvents (gas chromatography) are additional critical tests .
Advanced Research Questions
Q. How can factorial design optimize the formulation of this compound nasal gels for enhanced bioavailability?
- Methodology : Use a 3-factor design (e.g., HPMC-E15, chitosan HCl, and PEG400 concentrations) to assess mucoadhesion, drug release (e.g., 94.24% over 12 hours), and pH-dependent gelation. Rheological studies (pseudoplastic flow) and ex vivo mucosal penetration tests (≥78.85% drug release) validate performance. Stability studies at 5°C±3°C ensure long-term viability .
Q. What statistical approaches resolve contradictions in clinical trial data comparing this compound efficacy with other triptans?
- Methodology : Apply meta-analysis with random-effects models to account for heterogeneity across studies. Stratify data by migraine severity and prior treatment response. Use sensitivity analysis to identify outliers or confounding variables (e.g., dosing intervals). Bayesian methods may reconcile conflicting results by weighting high-quality RCTs more heavily .
Q. How do researchers ensure reproducibility in chromatographic profiling of this compound degradation products?
- Methodology : Standardize column conditioning, mobile phase pH (±0.05 tolerance), and injection volume. Use forced degradation studies (acid/base/oxidative stress) to simulate stability challenges. Cross-validate results with mass spectrometry (LC-MS) to confirm impurity structures. Document system suitability parameters (e.g., tailing factor <2.0) .
Q. What in silico strategies predict this compound’s interactions with serotonin receptors (5-HT1B/1D)?
- Methodology : Perform molecular docking using crystal structures of 5-HT1B/1D (PDB IDs: 4IAQ, 4IB4) and ligand-based pharmacophore modeling. Validate predictions with radioligand binding assays (e.g., Ki values). Compare binding affinities with sumatriptan to explain efficacy differences .
Q. Methodological Frameworks
Q. How to formulate a PICOT-compliant research question for this compound pharmacokinetics?
- Example : "In adults with episodic migraines (P), does intranasal this compound (I) compared to oral tablets (C) achieve higher plasma concentrations (O) within 30 minutes (T)?" Use the PICOT framework to define Population, Intervention, Comparison, Outcome, and Timeframe .
Q. What criteria determine the feasibility of a preclinical study on this compound’s CNS penetration?
- Guidelines : Ensure access to validated blood-brain barrier (BBB) models (e.g., MDCK-MDR1 cells) and LC-MS/MS for quantification. Include positive controls (e.g., sumatriptan) and justify sample size via power analysis. Address ethical approvals for animal studies .
Q. Data Integrity and Reporting
Q. How to address variability in this compound stability studies under humid conditions?
- Protocol : Use accelerated stability testing (40°C/75% RH) with periodic sampling (0, 1, 3, 6 months). Report degradation products via HPLC-UV and Fourier-transform infrared spectroscopy (FTIR). Apply ICH Q1A(R2) guidelines for data reporting .
Q. What steps validate the reproducibility of this compound synthesis in academic labs?
- Checklist : Publish detailed reaction conditions (e.g., solvent ratios, catalyst loading), characterization data (1H NMR, HPLC chromatograms), and impurity profiles. Share raw data in supplementary materials and cross-check against USP reference standards .
特性
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMJKQOLOHJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044289 | |
Record name | Almotriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.21e-01 g/L | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Almotriptan binds with high affinity to human 5-HT1B and 5-HT1D receptors leading to cranial blood vessel constriction. | |
Record name | Almotriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
154323-57-6, 181183-52-8 | |
Record name | Almotriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154323-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almotriptan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154323576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almotriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Almotriptan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Almotriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALMOTRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4XL5SN61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Almotriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。